molecular formula C19H26N4O3 B2956252 4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide CAS No. 1421485-65-5

4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide

Katalognummer B2956252
CAS-Nummer: 1421485-65-5
Molekulargewicht: 358.442
InChI-Schlüssel: JKBHUHRJXOETLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide, also known as PZM21, is a synthetic opioid analgesic drug that has shown promising results in preclinical studies. The compound was first synthesized in 2016 by a team of researchers at the University of California, San Francisco, led by Dr. Brian Shoichet. Since then, PZM21 has been the subject of extensive scientific research, with studies exploring its synthesis, mechanism of action, and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Binding Studies

Research into compounds with similar structural motifs, such as pyrazole carboxamides and piperidine derivatives, often focuses on their interaction with biological receptors. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a compound with a similar structural framework, reveal detailed insights into molecular interactions with the CB1 cannabinoid receptor. These interactions are analyzed using molecular orbital methods, conformational analyses, and 3D-quantitative structure-activity relationship (QSAR) models, suggesting specific conformations and substituents critical for receptor binding and activity. Such research underscores the importance of structural elements in mediating biological effects, which could extend to the study of "4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide" in similar biological contexts (Shim et al., 2002).

Synthesis and Characterization of Analogues

The synthesis and characterization of structurally related pyrazole and piperidine derivatives offer valuable insights into the chemical properties and potential applications of "this compound." For example, the synthesis of novel pyrazole carboxamide derivatives containing piperazine moieties has been detailed, highlighting methodologies that could be applicable to synthesizing and studying the compound . These studies emphasize the importance of synthetic chemistry in exploring the potential biological and pharmacological activities of such molecules (Hong-Shui Lv et al., 2013).

Biological Activity of Related Compounds

Research into compounds with pyrazole and piperidine structures often explores their potential biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. For instance, studies on thiazole-aminopiperidine hybrids as Mycobacterium tuberculosis GyrB inhibitors present a framework for assessing the antimicrobial potential of similar compounds. These studies provide a foundation for understanding how structural variations in compounds like "this compound" might influence biological activity, particularly in the context of infectious disease research (V. U. Jeankumar et al., 2013).

Eigenschaften

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-25-17-5-4-16(12-18(17)26-2)13-20-19(24)22-10-6-15(7-11-22)14-23-9-3-8-21-23/h3-5,8-9,12,15H,6-7,10-11,13-14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBHUHRJXOETLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)CN3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.